molecular formula C20H12N4 B344294 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE

3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE

Cat. No.: B344294
M. Wt: 308.3 g/mol
InChI Key: PUXDCBHUQWIFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE is a heterocyclic compound that features a unique structure combining a pyridine ring, a phenanthrene moiety, and a triazine ring

Preparation Methods

The synthesis of 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the triazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives.

Comparison with Similar Compounds

Similar compounds to 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE include other triazine derivatives such as 3-(pyridin-4-yl)-1,2,4-triazine and 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a phenanthrene moiety with a triazine ring, which imparts distinct photophysical and chemical properties.

Properties

Molecular Formula

C20H12N4

Molecular Weight

308.3 g/mol

IUPAC Name

3-pyridin-2-ylphenanthro[9,10-e][1,2,4]triazine

InChI

InChI=1S/C20H12N4/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19-18(15)22-20(24-23-19)17-11-5-6-12-21-17/h1-12H

InChI Key

PUXDCBHUQWIFIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5

Origin of Product

United States

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